- Automated design of ligands to polypharmacological profiles, Nature (London, 2012, 492(7428), 215-220
Cas no 943442-96-4 ((R)-(4-Benzylmorpholin-2-yl)methanol)
(R)-(4-Benzylmorpholin-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (R)-4-Benzyl-2-(hydroxymethyl)morpholine
- (R)-(4-Benzylmorpholin-2-yl)methanol
- ((R)-4-benzylmorpholin-2-yl)methanol
- [(2R)-4-benzylmorpholin-2-yl]methanol
- FCH1751196
- ST2401561
- AX8209614
- (2R)-4-Benzyl-2-(hydroxymethyl)morpholine
- W9675
- (2R)-4-(Phenylmethyl)-2-morpholinemethanol (ACI)
- (R)-N-Benzyl-2-(hydroxymethyl)morpholine
- (R)-(4-Benzyl-morpholin-2-yl)-methanol
- C12H17NO2
- (R)-N-Benzyl-2-(hydroxymethyl)morpholine; (2R)-4-(Phenylmethyl)-2-morpholinemethanol;
- 943442-96-4
- DTXSID20353045
- AKOS015856184
- S7V
- F12959
- SCHEMBL1877824
- DS-14061
- CS-0043179
- MFCD11848685
- [(2~{R})-4-(phenylmethyl)morpholin-2-yl]methanol
-
- MDL: MFCD11848685
- Inchi: 1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1
- InChI Key: WQNIKIMRIXHNFF-GFCCVEGCSA-N
- SMILES: C(C1C=CC=CC=1)N1CCO[C@@H](CO)C1
Computed Properties
- Exact Mass: 207.125928785g/mol
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7
- XLogP3: 0.8
(R)-(4-Benzylmorpholin-2-yl)methanol Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
(R)-(4-Benzylmorpholin-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 210646-250mg |
R)-(4-Benzylmorpholin-2-yl)methanol |
943442-96-4 | 95% | 250mg |
£21.00 | 2022-03-01 | |
| Fluorochem | 210646-1g |
R)-(4-Benzylmorpholin-2-yl)methanol |
943442-96-4 | 95% | 1g |
£52.00 | 2022-03-01 | |
| Fluorochem | 210646-5g |
R)-(4-Benzylmorpholin-2-yl)methanol |
943442-96-4 | 95% | 5g |
£179.00 | 2022-03-01 | |
| Alichem | A449036802-5g |
(R)-(4-Benzylmorpholin-2-yl)methanol |
943442-96-4 | 95% | 5g |
$432.28 | 2023-08-31 | |
| Chemenu | CM163288-1g |
(R)-(4-benzylmorpholin-2-yl)methanol |
943442-96-4 | 95% | 1g |
$133 | 2021-08-05 | |
| Chemenu | CM163288-5g |
(R)-(4-benzylmorpholin-2-yl)methanol |
943442-96-4 | 95% | 5g |
$400 | 2021-08-05 | |
| TRC | B285220-10mg |
(R)-(4-benzylmorpholin-2-yl)methanol |
943442-96-4 | 10mg |
$ 52.00 | 2023-04-18 | ||
| TRC | B285220-50mg |
(R)-(4-benzylmorpholin-2-yl)methanol |
943442-96-4 | 50mg |
$ 201.00 | 2023-04-18 | ||
| TRC | B285220-100mg |
(R)-(4-benzylmorpholin-2-yl)methanol |
943442-96-4 | 100mg |
$ 328.00 | 2023-04-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R89700-1g |
(R)-(4-Benzylmorpholin-2-yl)methanol |
943442-96-4 | 95% | 1g |
¥158.0 | 2023-07-10 |
(R)-(4-Benzylmorpholin-2-yl)methanol Production Method
Production Method 1
1.2 Reagents: Tetraethylammonium hydroxide Solvents: Water ; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 10
Production Method 2
- Process for preparation of chiral 2-hydroxymethylmorpholine compounds, China, , ,
Production Method 3
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 14 - 72 h, 20 °C
- Efficient one-pot synthesis of enantiomerically pure 2-(hydroxymethyl)-morpholines, European Journal of Organic Chemistry, 2007, (13), 2100-2106
Production Method 4
1.2 Reagents: Tetraethylammonium hydroxide Solvents: Water ; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 10
- Morpholino compounds as agonists and antagonists of G-protein coupled receptors and their preparation, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C; 20 h, 25 °C
- Process for the preparation of 2-hydroxymethylmorpholine salt, World Intellectual Property Organization, , ,
(R)-(4-Benzylmorpholin-2-yl)methanol Raw materials
- (S)-Epichlorohydrin
- [(2R)-5-Oxo-4-(phenylmethyl)-2-morpholinyl]methyl 2-chloroacetate
- 3-Morpholinone, 6-(hydroxymethyl)-4-(phenylmethyl)-, (R)-
- 2-(Benzylamino)ethanol
(R)-(4-Benzylmorpholin-2-yl)methanol Preparation Products
(R)-(4-Benzylmorpholin-2-yl)methanol Suppliers
(R)-(4-Benzylmorpholin-2-yl)methanol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (R)-(4-Benzylmorpholin-2-yl)methanol
Chemical Profile of (R)-(4-Benzylmorpholin-2-yl)methanol (CAS No. 943442-96-4)
(R)-(4-Benzylmorpholin-2-yl)methanol, identified by its CAS number 943442-96-4, is a significant compound in the field of pharmaceutical chemistry. This chiral alcohol, featuring a morpholine backbone substituted with a benzyl group and a hydroxymethyl moiety, has garnered attention due to its versatile applications in drug development and synthetic chemistry.
The compound's unique structural features make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of the R-configuration at the stereogenic center enhances its specificity, which is crucial for designing molecules with desired biological activities. Recent advancements in medicinal chemistry have highlighted the importance of such chiral auxiliaries in optimizing drug efficacy and minimizing side effects.
In recent years, researchers have been exploring the potential of (R)-(4-Benzylmorpholin-2-yl)methanol in the development of novel therapeutic agents. Its morpholine ring, known for its stability and bioavailability-enhancing properties, makes it an attractive scaffold for drug design. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases.
One notable application of this compound is in the synthesis of small-molecule modulators targeting protein-protein interactions. The benzyl group and hydroxymethyl group provide multiple sites for further functionalization, enabling the creation of highly tailored molecules. These modifications can fine-tune the binding affinity and selectivity of the resulting compounds, which is essential for achieving therapeutic success.
Furthermore, the growing interest in green chemistry has prompted investigations into sustainable synthetic routes for (R)-(4-Benzylmorpholin-2-yl)methanol. Researchers have been experimenting with catalytic methods that minimize waste and energy consumption. Such approaches align with global efforts to develop environmentally friendly pharmaceutical manufacturing processes.
The compound's role in peptidomimetics has also been extensively studied. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor stability and immunogenicity. By incorporating (R)-(4-Benzylmorpholin-2-yl)methanol into peptidomimetic structures, scientists have developed novel compounds with enhanced pharmacokinetic profiles.
Another exciting area where this compound has shown promise is in the development of antiviral agents. The morpholine core exhibits inhibitory effects on certain viral proteases, making it a valuable component in antiviral drug cocktails. Ongoing research aims to optimize these interactions for more effective treatments against emerging viral threats.
The synthetic methodologies for preparing (R)-(4-Benzylmorpholin-2-yl)methanol have also seen significant innovation. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, have enabled efficient construction of its complex framework. These methods not only improve yield but also enhance scalability, which is crucial for industrial applications.
In conclusion, (R)-(4-Benzylmorpholin-2-yl)methanol (CAS No. 943442-96-4) represents a fascinating compound with broad applications in pharmaceutical research and development. Its unique structural attributes and functional versatility make it indispensable in designing next-generation therapeutics. As scientific understanding progresses, we can expect even more innovative uses for this compound to emerge, further solidifying its importance in modern chemistry.
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